2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 710288-66-7
VCID: VC4418535
InChI: InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24)
SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F
Molecular Formula: C19H13F3N4S
Molecular Weight: 386.4

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole

CAS No.: 710288-66-7

Cat. No.: VC4418535

Molecular Formula: C19H13F3N4S

Molecular Weight: 386.4

* For research use only. Not for human or veterinary use.

2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole - 710288-66-7

Specification

CAS No. 710288-66-7
Molecular Formula C19H13F3N4S
Molecular Weight 386.4
IUPAC Name 2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Standard InChI InChI=1S/C19H13F3N4S/c20-19(21,22)16-10-15(12-6-2-1-3-7-12)25-18(26-16)27-11-17-23-13-8-4-5-9-14(13)24-17/h1-10H,11H2,(H,23,24)
Standard InChI Key XSSBKUBNXXUPAY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=NC4=CC=CC=C4N3)C(F)(F)F

Introduction

Potential Biological Activities

Compounds with similar structures, such as those containing pyrimidine and benzimidazole moieties, often exhibit biological activities relevant to medicinal chemistry. For example:

  • Antileishmanial Activity: Some sulfonamide derivatives have shown promise against leishmaniasis, a neglected disease . While not directly related, the presence of a sulfanylmethyl group could suggest potential antiparasitic properties.

  • Antiplasmodial Activity: Pyrimidine derivatives have been explored for their antimalarial properties, indicating that modifications to the pyrimidine ring could enhance biological activity .

Synthesis and Chemical Modifications

The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole and pyrimidine rings, followed by the introduction of the sulfanylmethyl linker. Chemical modifications can significantly impact the biological activity and pharmacokinetic properties of these compounds.

Data Table: Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidineC20H16F3N5S415.4Potential antiparasitic or antimalarial
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-ylthio)propan-1-oneC25H25F3N4O2S502.6Antiplasmodial activity
4-(1H-Pyrazol-1-yl)benzenesulfonamide derivativesVariesVariesAntileishmanial activity

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